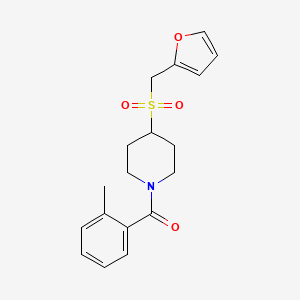
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone, also known as a sulfonamide derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring , a furan moiety , and a sulfonyl group , which contribute to its unique reactivity and biological activity. The synthesis generally involves multiple steps, including the formation of the furan ring and the introduction of the sulfonyl group to the piperidine derivative. Specific conditions such as temperature and solvents are optimized for high yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown efficacy against various bacterial strains. Studies have demonstrated that these compounds can inhibit bacterial growth at low concentrations, making them suitable candidates for further development as antibiotics .
Anticancer Properties
The sulfonamide moiety is associated with anticancer activity. In vitro studies have shown that related compounds induce apoptosis in cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism often involves the activation of oxidative stress pathways leading to cell death .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.0 | Glioblastoma | Induces apoptosis via oxidative stress |
| Compound B | 8.2 | Breast Adenocarcinoma | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Such inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
The biological effects of this compound are likely mediated through its interactions with specific molecular targets:
- Enzyme Binding : The sulfonamide group can interact with the active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.
- Oxidative Stress Induction : It may induce oxidative stress in cells, triggering apoptotic pathways.
Study 1: Antitumor Activity
In a recent study evaluating various sulfonamide derivatives, this compound was tested for its cytotoxic effects on cancer cell lines. Results indicated significant antiproliferative effects with an IC50 value in the nanomolar range, suggesting strong potential for cancer therapy .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds revealed that they inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The study highlighted the importance of structural features in enhancing antimicrobial activity .
Propriétés
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-5-2-3-7-17(14)18(20)19-10-8-16(9-11-19)24(21,22)13-15-6-4-12-23-15/h2-7,12,16H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMFRCWDFDSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














